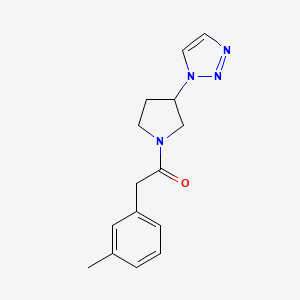

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by the presence of a triazole ring, a pyrrolidine ring, and a tolyl group

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(11-18)19-8-6-16-17-19/h2-4,6,8-9,14H,5,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVOJJAQSMMCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Pyrrolidine Ring Introduction: The pyrrolidine ring is often introduced through nucleophilic substitution reactions involving suitable precursors.

Tolyl Group Attachment: The tolyl group is incorporated through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or pyrrolidine rings, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

Industry: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and modulating their activity.

Pathways Involved: It can influence biochemical pathways by inhibiting or activating key proteins, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological profiles and material properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic compound featuring a triazole ring and a pyrrolidine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

The presence of the triazole and pyrrolidine rings contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing binding affinity. The pyrrolidine component may also stabilize these interactions, leading to increased specificity.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar triazole-based compounds can inhibit cathepsin X, an enzyme implicated in tumor progression and metastasis. By inhibiting cathepsin X, these compounds may reduce tumor cell migration and enhance neuritogenesis in neuronal models .

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. A study highlighted that certain derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antimicrobial agents .

Other Biological Activities

Additional research has suggested that triazole-containing compounds can also exhibit anti-inflammatory properties and may serve as modulators of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .

Comparative Studies

To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Similar | Anticancer | 5.0 |

| Compound B | Similar | Antimicrobial | 10.0 |

| Compound C | Similar | Neuroprotective | 15.0 |

These comparisons highlight the varying activities based on structural modifications.

Case Studies

Case Study 1 : A study on the effects of triazole derivatives on cancer cell lines demonstrated that a derivative similar to our compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 2.5 µM.

Case Study 2 : In another investigation focusing on antimicrobial effects, a triazole derivative showed potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), reinforcing the importance of this class of compounds in combating resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.